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Compound of Interest

Compound Name: GSK8573

Cat. No.: B607867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small

molecule inhibitor GSK8573 to the bromodomain-containing protein 9 (BRD9). It includes a

detailed summary of the quantitative binding data, a representative experimental protocol for

determining binding affinity, and a visualization of key signaling pathways involving BRD9 that

are relevant to cancer biology.

Data Presentation: GSK8573-BRD9 Binding Affinity
GSK8573 was developed as a closely related structural analog and control compound for

GSK2801, a potent inhibitor of BAZ2A and BAZ2B bromodomains. During the characterization

of GSK2801, it was found to have off-target activity on BRD9. Consequently, GSK8573 was

designed to be highly selective for BRD9 with no significant activity on BAZ2A/B or other

bromodomains.
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Experimental Protocols: Determination of Binding
Affinity by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly

measure the heat changes that occur during a binding interaction. This allows for the

determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of

the interaction. The following is a representative protocol for determining the binding affinity of

a small molecule inhibitor, such as GSK8573, to a bromodomain like BRD9.

1. Materials and Reagents:

Protein: Purified recombinant BRD9 protein (concentration typically 10-50 µM).

Inhibitor: GSK8573 (concentration typically 10-fold higher than the protein concentration,

e.g., 100-500 µM).

ITC Buffer: A buffer with a low enthalpy of ionization is crucial to minimize heat changes

unrelated to binding. A common choice is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM

TCEP.[2]

Solvent: High-purity Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor.

2. Sample Preparation:

Protein Preparation: The purified BRD9 protein should be extensively dialyzed against the

ITC buffer to ensure a precise buffer match between the protein solution and the titrant. After

dialysis, the protein concentration is accurately determined using a method such as UV-Vis

spectroscopy at 280 nm. Immediately before the experiment, the protein solution is

centrifuged at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any

aggregates.[2]

Inhibitor Preparation: A concentrated stock solution of GSK8573 is prepared in 100% DMSO.

This stock is then diluted to the final working concentration using the same ITC buffer as the

protein. It is critical that the final DMSO concentration in the inhibitor solution is precisely

matched in the protein solution to avoid significant heats of dilution.[2]
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Degassing: Both the protein and inhibitor solutions are degassed immediately prior to the

ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe,

which can interfere with the measurements.

3. ITC Experiment Setup and Execution:

Instrument Preparation: The sample cell and injection syringe of the ITC instrument are

thoroughly cleaned with detergent and water, followed by extensive rinsing with the ITC

buffer. The experimental temperature is set (e.g., 25°C).[2]

Loading the Calorimeter: The BRD9 protein solution is carefully loaded into the sample cell,

avoiding the introduction of bubbles. The GSK8573 solution is loaded into the injection

syringe.

Titration Parameters:

Number of Injections: Typically 19-20 injections are performed.

Injection Volume: A small initial injection (e.g., 0.4 µL) is often made to account for

diffusion from the syringe tip, followed by larger, equal-volume injections (e.g., 2 µL).

Stirring Speed: A constant stirring speed of approximately 750 rpm is maintained to ensure

rapid mixing.

Spacing between Injections: A spacing of 150 seconds or until the thermal power returns

to the baseline is used between injections.

4. Control Experiment:

To accurately determine the heat of binding, a control experiment is performed by titrating

the inhibitor solution into the ITC buffer alone (without the protein). The heat changes from

this control titration represent the heat of dilution and are subtracted from the protein-inhibitor

binding data during analysis.

5. Data Analysis:
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The raw ITC data, consisting of a series of heat-flow peaks corresponding to each injection,

is integrated to determine the heat change per injection.

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site

binding model) using the instrument's analysis software. This fitting process yields the

thermodynamic parameters of the interaction, including the dissociation constant (Kd),

binding enthalpy (ΔH), and stoichiometry (n).
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Figure 1: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
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BRD9 Signaling Pathways in Cancer
BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and

plays a crucial role in regulating gene expression. Its dysregulation has been implicated in

various cancers.

BRD9-STAT5 Axis in Acute Myeloid Leukemia (AML)
In AML, BRD9 is often overexpressed and contributes to leukemogenesis by sustaining the

activation of the STAT5 pathway. BRD9 achieves this by binding to enhancer regions and

negatively regulating the expression of the Suppressor of Cytokine Signaling 3 (SOCS3) gene.

SOCS3 is a negative regulator of the JAK-STAT pathway. By suppressing SOCS3, BRD9

promotes the phosphorylation and activation of STAT5, which in turn upregulates the

expression of genes involved in cell proliferation and survival, such as MYC and BCL2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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